molecular formula C14H20N2O6 B020582 Nicotine d-bitartrate CAS No. 6550-19-2

Nicotine d-bitartrate

Cat. No.: B020582
CAS No.: 6550-19-2
M. Wt: 312.32 g/mol
InChI Key: QLDPCHZQQIASHX-LDGFUSNJSA-N
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Description

Nicotine d-bitartrate is a salt form of nicotine, which is an alkaloid found in the nightshade family of plants, predominantly in tobacco. This compound is used in various pharmaceutical applications, particularly in nicotine replacement therapies aimed at aiding smoking cessation. This compound is known for its high solubility in water and other solvents, making it suitable for various formulations .

Scientific Research Applications

Nicotine d-bitartrate has a wide range of applications in scientific research:

Mechanism of Action

Nicotine d-bitartrate acts as an agonist at nicotinic acetylcholine receptors. It dramatically stimulates neurons and ultimately blocks synaptic transmission . It is also known to increase dopaminergic neuron firing in the ventral tegmental area (VTA), which is thought to underlie nicotine reward .

Safety and Hazards

Nicotine d-bitartrate is combustible and toxic by inhalation. It may also be toxic by skin absorption. It produces toxic oxides of nitrogen during combustion .

Future Directions

The future directions of nicotine d-bitartrate research are largely focused on its use in electronic nicotine delivery systems (ENDS) and its role in nicotine addiction . The FDA is considering capping nicotine levels in e-cigarettes, which could have implications for this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nicotine d-bitartrate is synthesized by reacting nicotine with tartaric acid. The reaction typically involves dissolving nicotine in a suitable solvent such as ethanol or methanol, followed by the addition of tartaric acid. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound. The product is then purified through crystallization or other suitable methods .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors where nicotine and tartaric acid are combined under controlled conditions. The reaction mixture is then subjected to purification processes such as filtration, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Nicotine d-bitartrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Nicotine bitartrate anhydrous
  • Nicotine hydrogen tartrate
  • Nicotine hydrogen-L-tartrate
  • Nicotine tartrate

Comparison: Nicotine d-bitartrate is unique due to its high solubility and stability, making it particularly suitable for pharmaceutical formulations. Compared to other similar compounds, this compound provides a more controlled release of nicotine, which is beneficial in therapeutic applications .

Properties

CAS No.

6550-19-2

Molecular Formula

C14H20N2O6

Molecular Weight

312.32 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine

InChI

InChI=1S/C10H14N2.C4H6O6/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;5-1(3(7)8)2(6)4(9)10/h2,4,6,8,10H,3,5,7H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t10-;1-,2-/m01/s1

InChI Key

QLDPCHZQQIASHX-LDGFUSNJSA-N

Isomeric SMILES

CN1CCC[C@H]1C2=CN=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

SMILES

CN1CCCC1C2=CN=CC=C2.C(C(C(=O)[O-])O)(C(=O)[O-])O

Canonical SMILES

CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O

Synonyms

3-[(2S)-1-Methyl-2-pyrrolidinyl]pyridine (2R,3R)-2,3-Dihydroxybutanedioate;  _x000B_(-)-1-Methyl-2-[3-pyridyl]pyrrolidine Tartrate;  Nicotine Tartrate;  (-)-Nicotine Bitartrate;  Nicotine d-Bitartrate;  Nicotine Hydrotartrate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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